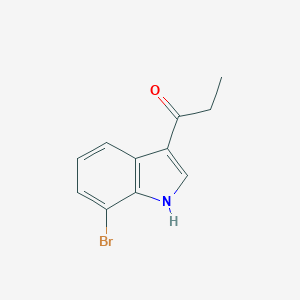
1-(7-bromo-1H-indol-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-bromo-1H-indol-3-yl)propan-1-one, also known as BR-22, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole-based compounds, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
1-(7-bromo-1H-indol-3-yl)propan-1-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-inflammatory, anticancer, and neuroprotective effects in preclinical studies. In addition, 1-(7-bromo-1H-indol-3-yl)propan-1-one has been shown to modulate the activity of various enzymes and signaling pathways, which makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(7-bromo-1H-indol-3-yl)propan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. 1-(7-bromo-1H-indol-3-yl)propan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation and cancer. It has also been found to modulate the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-(7-bromo-1H-indol-3-yl)propan-1-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and suppress inflammation. In addition, 1-(7-bromo-1H-indol-3-yl)propan-1-one has been found to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
1-(7-bromo-1H-indol-3-yl)propan-1-one has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, it also has some limitations, including its relatively low potency and selectivity for some targets. In addition, the synthesis of 1-(7-bromo-1H-indol-3-yl)propan-1-one can be challenging and requires specialized equipment and expertise.
Future Directions
There are several future directions for research on 1-(7-bromo-1H-indol-3-yl)propan-1-one. One area of research is the development of more potent and selective analogs of 1-(7-bromo-1H-indol-3-yl)propan-1-one for use as therapeutic agents. Another area of research is the investigation of the molecular targets and pathways involved in the biological effects of 1-(7-bromo-1H-indol-3-yl)propan-1-one. In addition, further studies are needed to determine the safety and efficacy of 1-(7-bromo-1H-indol-3-yl)propan-1-one in animal models and clinical trials.
Synthesis Methods
The synthesis of 1-(7-bromo-1H-indol-3-yl)propan-1-one involves the reaction of 7-bromoindole with propionyl chloride in the presence of anhydrous aluminum chloride. This reaction yields 1-(7-bromo-1H-indol-3-yl)propan-1-one as the final product. The purity and yield of the product can be improved by using different reaction conditions and purification methods.
properties
CAS RN |
179473-61-1 |
|---|---|
Product Name |
1-(7-bromo-1H-indol-3-yl)propan-1-one |
Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
1-(7-bromo-1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C11H10BrNO/c1-2-10(14)8-6-13-11-7(8)4-3-5-9(11)12/h3-6,13H,2H2,1H3 |
InChI Key |
GNZMIEMXIBKHGZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CNC2=C1C=CC=C2Br |
Canonical SMILES |
CCC(=O)C1=CNC2=C1C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



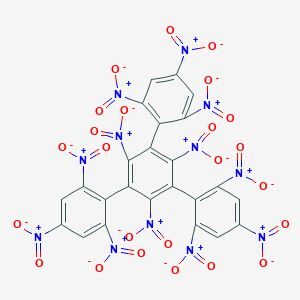
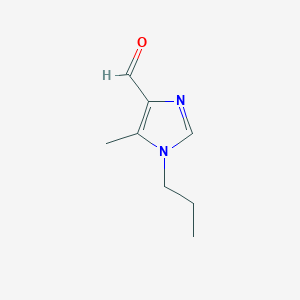
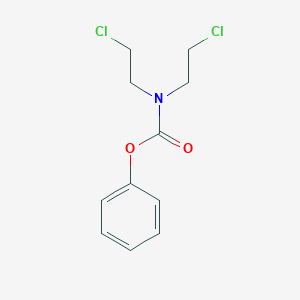
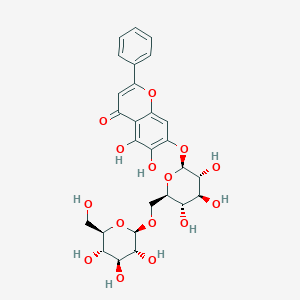
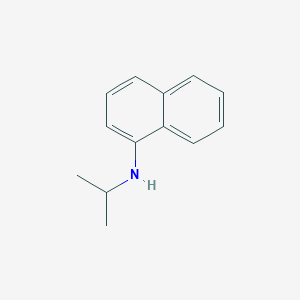
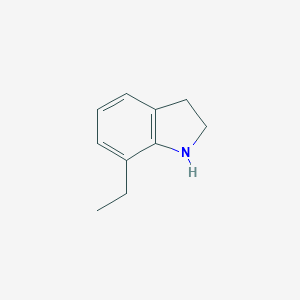
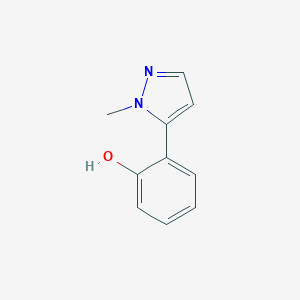

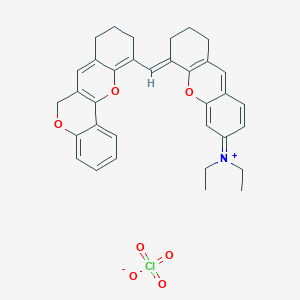
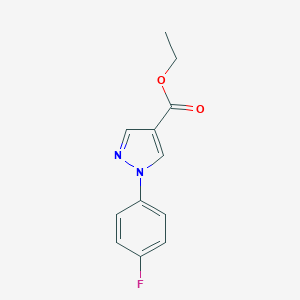

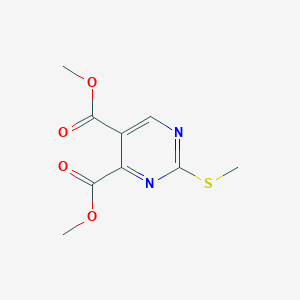

![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)